molecular formula C₃₀H₅₈N₆O₇ B1145053 2-Aminoethyl-mono-amide-DOTA-tris(tBu ester) CAS No. 173308-19-5

2-Aminoethyl-mono-amide-DOTA-tris(tBu ester)

Cat. No. B1145053
CAS RN: 173308-19-5
M. Wt: 614.82
InChI Key:
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Description

2-Aminoethyl-mono-amide-DOTA-tris(tBu ester) is a macrocycle DOTA derivative . It is used for tumor pretargeting . The chemical formula is C30H58N6O7 .


Molecular Structure Analysis

The molecular structure of 2-Aminoethyl-mono-amide-DOTA-tris(tBu ester) is complex. The IUPAC name is tert-butyl 2-[4-[2-(2-aminoethylamino)-2-oxoethyl]-7,10-bis[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]-1,4,7,10-tetrazacyclododec-1-yl]acetate .


Physical And Chemical Properties Analysis

The molecular weight of 2-Aminoethyl-mono-amide-DOTA-tris(tBu ester) is 614.8 g/mol . It has 2 hydrogen bond donors, 12 hydrogen bond acceptors, and 16 rotatable bonds . The exact mass is 614.43669821 g/mol .

Relevant Papers The paper “DOTA-tetrazine probes with modified linkers for tumor pretargeting” by Läppchen T, et al. is mentioned in relation to 2-Aminoethyl-mono-amide-DOTA-tris(tBu ester) . Further details about this paper or other relevant papers were not found in the search results.

Scientific Research Applications

Tumor Pretargeting

This compound is a macrocycle DOTA derivative designed for tumor pretargeting . It can be used to target specific tumor cells, allowing for more precise delivery of therapeutic agents.

Antibody-Drug Conjugates

DO3AtBu-N-(2-aminoethyl)ethanamide can be conjugated to antibodies . This allows the compound to be specifically delivered to cells that express the antibody’s target antigen, increasing the efficacy of the drug and reducing side effects.

Chelation of Lanthanide Ions

This compound can chelate lanthanide ions (Ln3+) in polymer-based bioassays that detect antigens on cell surfaces . This can enhance the sensitivity and specificity of these assays.

Bimodal Imaging Agents

DO3AtBu-N-(2-aminoethyl)ethanamide can be conjugated with luminescent cyclometalated PtII complex and a DO3A-derived GdIII moiety to yield bimodal imaging agents . This allows for simultaneous imaging using different modalities, providing more comprehensive information about the target tissue.

Drug Delivery

This compound is used in the development of drug delivery systems . Its ability to form stable complexes with metal ions makes it useful in the design of drugs that need to be delivered to specific parts of the body.

Bifunctional Chelating Agent

DO3AtBu-N-(2-aminoethyl)ethanamide is a bifunctional chelating agent with a free primary amine . This means it can bind to two different substances, making it useful in a variety of chemical reactions.

Mechanism of Action

Target of Action

The primary target of 2-Aminoethyl-mono-amide-DOTA-tris(tBu ester), also known as DO3AtBu-N-(2-aminoethyl)ethanamide, is tumor cells . This compound is a macrocycle DOTA derivative designed for tumor pretargeting .

Mode of Action

DO3AtBu-N-(2-aminoethyl)ethanamide can be conjugated to antibodies . These antibodies can specifically bind to antigens expressed on the surface of tumor cells . This allows the compound to selectively target and accumulate in tumor tissues .

Biochemical Pathways

Once the compound is bound to the tumor cells, it can chelate lanthanide ions (Ln3+) in polymer-based bioassays that detect antigens on the cell surface . This process can be used to enhance the detection of tumor cells .

Pharmacokinetics

The compound’s solubility in dmso suggests that it may have good bioavailability

Result of Action

The result of the action of DO3AtBu-N-(2-aminoethyl)ethanamide is the enhanced detection of tumor cells . By binding to tumor cells and chelating lanthanide ions, this compound can improve the sensitivity of bioassays used to detect antigens on the cell surface .

Action Environment

The action of DO3AtBu-N-(2-aminoethyl)ethanamide can be influenced by various environmental factors. For instance, the compound’s solubility can be affected by the solvent used . Additionally, the effectiveness of the compound in tumor pretargeting may be influenced by the specific characteristics of the tumor microenvironment, such as pH, temperature, and the presence of specific enzymes.

properties

IUPAC Name

tert-butyl 2-[4-[2-(2-aminoethylamino)-2-oxoethyl]-7,10-bis[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]-1,4,7,10-tetrazacyclododec-1-yl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H58N6O7/c1-28(2,3)41-25(38)21-34-14-12-33(20-24(37)32-11-10-31)13-15-35(22-26(39)42-29(4,5)6)17-19-36(18-16-34)23-27(40)43-30(7,8)9/h10-23,31H2,1-9H3,(H,32,37)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVUPYCMMXREXSS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CN1CCN(CCN(CCN(CC1)CC(=O)OC(C)(C)C)CC(=O)OC(C)(C)C)CC(=O)NCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H58N6O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

614.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Aminoethyl-mono-amide-DOTA-tris(tBu ester)

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